molecular formula C19H22N2O2S B5339356 N-[2-(butanoylamino)phenyl]-2-(ethylsulfanyl)benzamide

N-[2-(butanoylamino)phenyl]-2-(ethylsulfanyl)benzamide

Cat. No.: B5339356
M. Wt: 342.5 g/mol
InChI Key: YFSRLWOHAXELLH-UHFFFAOYSA-N
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Description

N-[2-(butanoylamino)phenyl]-2-(ethylsulfanyl)benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their wide range of applications in pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butanoylamino)phenyl]-2-(ethylsulfanyl)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient method . This method offers a green, rapid, and high-yielding pathway for the preparation of benzamide derivatives.

Industrial Production Methods

In industrial settings, the production of benzamides often involves the use of activated amides, organometallic reagents, or transition metal catalysts. For example, the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions has been reported . This method utilizes lithium diisopropylamide (LDA) as a base to promote the reaction, resulting in the efficient synthesis of α-sulfenylated ketones.

Chemical Reactions Analysis

Types of Reactions

N-[2-(butanoylamino)phenyl]-2-(ethylsulfanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[2-(butanoylamino)phenyl]-2-(ethylsulfanyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(butanoylamino)phenyl]-2-(ethylsulfanyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, benzamides are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . The ethylsulfanyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(butanoylamino)phenyl]-2-(ethylsulfanyl)benzamide is unique due to the presence of both butanoylamino and ethylsulfanyl groups. These functional groups confer specific chemical properties, such as increased lipophilicity and potential for unique interactions with biological targets. This makes the compound distinct from other benzamides, which may lack these functional groups.

Properties

IUPAC Name

N-[2-(butanoylamino)phenyl]-2-ethylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-3-9-18(22)20-15-11-6-7-12-16(15)21-19(23)14-10-5-8-13-17(14)24-4-2/h5-8,10-13H,3-4,9H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSRLWOHAXELLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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